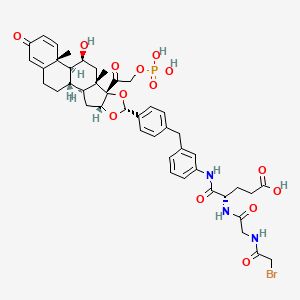
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br is a compound primarily used as an antibody-drug conjugate (ADC) linker. This compound is utilized in the synthesis of various analogs such as ABBV-154, ABBV-927, and ABBV-368 . It plays a crucial role in the development of targeted therapies, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br involves multiple steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process and verify the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, which can be used for further research and development in the field of targeted therapies .
Scientific Research Applications
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and analogs.
Biology: Plays a role in the development of targeted therapies for various diseases.
Medicine: Utilized in the creation of antibody-drug conjugates for cancer treatment.
Industry: Employed in the large-scale production of therapeutic compounds .
Mechanism of Action
The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. This targeted approach enhances the efficacy of the therapeutic agents while minimizing side effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br include other ADC linkers such as:
- Traxivitug
- BDC2.5 mimotope
- Antitumor agent-67
- Catechin 7-O-β-D-glucopyranoside .
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and functional groups, which provide unique properties for targeted therapy applications. Its ability to form stable conjugates with therapeutic agents makes it a valuable tool in the development of advanced treatments .
Properties
Molecular Formula |
C44H51BrN3O14P |
|---|---|
Molecular Weight |
956.8 g/mol |
IUPAC Name |
(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H51BrN3O14P/c1-42-15-14-29(49)18-27(42)10-11-30-31-19-35-44(34(51)23-60-63(57,58)59,43(31,2)20-33(50)39(30)42)62-41(61-35)26-8-6-24(7-9-26)16-25-4-3-5-28(17-25)47-40(56)32(12-13-38(54)55)48-37(53)22-46-36(52)21-45/h3-9,14-15,17-18,30-33,35,39,41,50H,10-13,16,19-23H2,1-2H3,(H,46,52)(H,47,56)(H,48,53)(H,54,55)(H2,57,58,59)/t30-,31-,32-,33-,35+,39+,41+,42-,43-,44+/m0/s1 |
InChI Key |
ZBDBWQXHJRYKRS-YUKZWUOUSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=C[C@]37C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=CC37C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



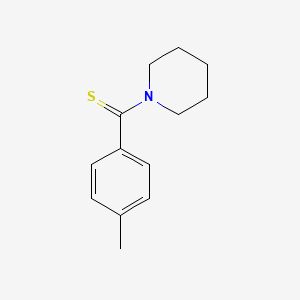
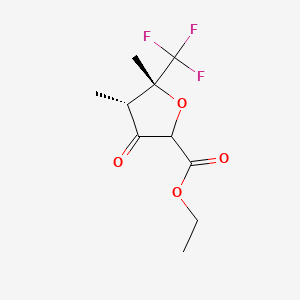
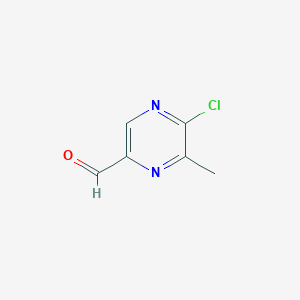

![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
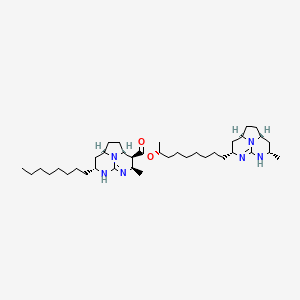
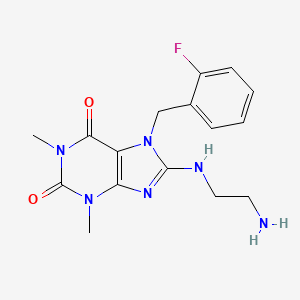
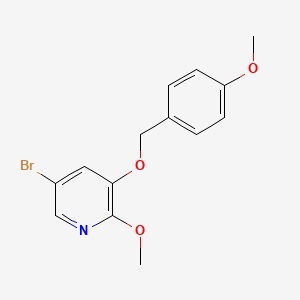
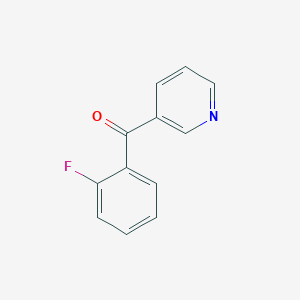
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
![3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)

